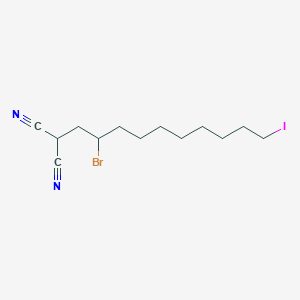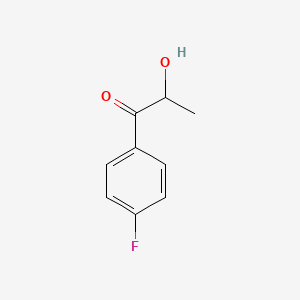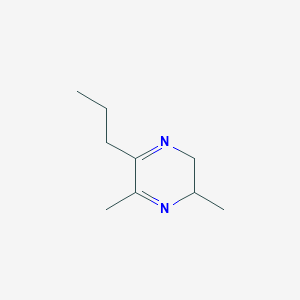![molecular formula C16H19N5O2S B12577089 N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)
N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indole ring fused with a triazine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide typically involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide The reaction is carried out under reflux conditions in water as the solvent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and alcohols. These derivatives can exhibit different biological activities and properties.
Applications De Recherche Scientifique
N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s antiproliferative activity makes it a candidate for cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide involves its ability to bind to specific molecular targets. For example, it selectively binds to ferrous ions, which can inhibit the proliferation of cancer cells by depleting intracellular iron levels . This binding can induce apoptosis in cancer cells through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure and exhibit various biological activities, including antimalarial and antidepressant effects.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Uniqueness
N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively bind to ferrous ions and induce apoptosis in cancer cells sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C16H19N5O2S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-[(8-ethoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H19N5O2S/c1-4-23-10-5-6-12-11(7-10)14-15(18-12)19-16(21-20-14)24-8-13(22)17-9(2)3/h5-7,9H,4,8H2,1-3H3,(H,17,22)(H,18,19,21) |
Clé InChI |
ZOQCUWJKUKLTNS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
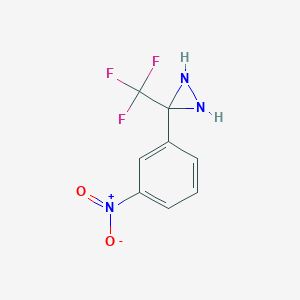
![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
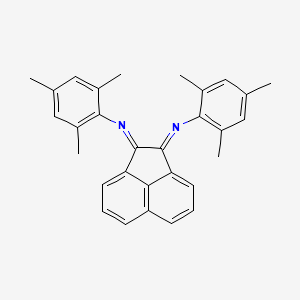
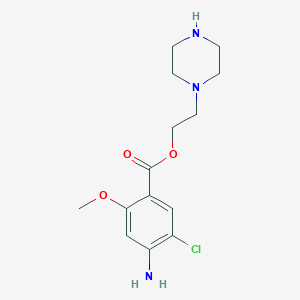
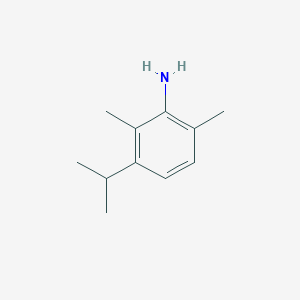
![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
![N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B12577078.png)

![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)
